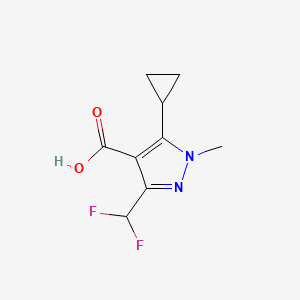

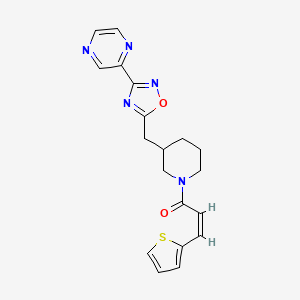

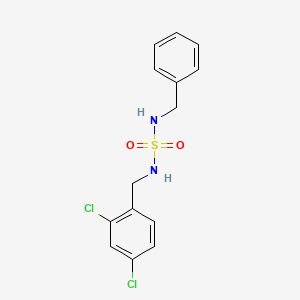

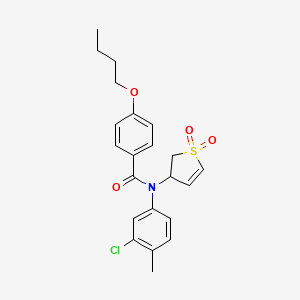

![molecular formula C16H9Cl2F3N2O2 B2768552 2,4-dichlorophenyl 2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetate CAS No. 672951-05-2](/img/structure/B2768552.png)

2,4-dichlorophenyl 2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

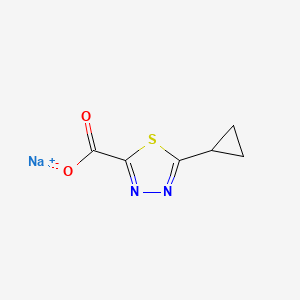

The compound “2,4-dichlorophenyl 2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetate” is a complex organic molecule that contains several functional groups. It has a benzimidazole ring which is a fused aromatic ring structure consisting of benzene and imidazole . It also contains a trifluoromethyl group, which is a functional group consisting of a carbon atom bonded to three fluorine atoms and one other carbon atom . The presence of dichlorophenyl indicates a phenyl ring with two chlorine substituents .

Applications De Recherche Scientifique

Immunostimulatory Activity

Benzimidazole derivatives have been explored for their immunostimulatory activities. A study on 3-(p-chlorophenyl)-2,3-dihydro-3-hydroxythiazolo[3,2-α]-benzimidazole-2-acetic acid in mice demonstrated significant immunostimulatory effects, including enhanced anti-SRBC response and increased survival in leukemia-bearing mice when combined with irradiated tumor cells, showcasing potential applications in cancer immunotherapy (Tagliabue et al., 1978).

Organic Synthesis

In organic synthesis, the Friedel–Crafts acetylation of benzene using ionic liquids has been studied, indicating that the mechanism is similar in ionic liquids and traditional solvents. This research highlights the role of chlorophenyl and similar compounds in facilitating organic synthesis reactions, potentially including the synthesis of complex organic molecules like benzimidazole derivatives (Csihony et al., 2001).

Material Science

In material science, benzimidazole and chlorophenyl derivatives have been utilized in the synthesis of polyimides with high thermal stability and good solubility, demonstrating their utility in creating advanced materials for electronic and aerospace applications (Bu et al., 2011).

Catalysis and Green Chemistry

The compound's structural components are relevant in catalysis and green chemistry, where benzimidazole derivatives have been explored for their roles in facilitating reactions under mild and eco-friendly conditions. This includes the synthesis of benzothiazoles using CO2 as a C1 building block under metal-free conditions, showcasing an approach towards sustainable chemistry (Gao et al., 2015).

Propriétés

IUPAC Name |

(2,4-dichlorophenyl) 2-[2-(trifluoromethyl)benzimidazol-1-yl]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9Cl2F3N2O2/c17-9-5-6-13(10(18)7-9)25-14(24)8-23-12-4-2-1-3-11(12)22-15(23)16(19,20)21/h1-7H,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTGGZRGDUQSVIL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(N2CC(=O)OC3=C(C=C(C=C3)Cl)Cl)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9Cl2F3N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![C-[1-(4-Methyl-piperidin-1-yl)-cyclohexyl]-methylamine](/img/no-structure.png)

![2-[(3,3-Difluorocyclobutyl)methyl]-3-methoxy-3-oxopropanoic acid](/img/structure/B2768473.png)

![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2,2-diphenylacetamide](/img/structure/B2768474.png)

![4,5,6,7-Tetrahydrobenzo[d]thiazole-2-sulfonyl fluoride](/img/structure/B2768479.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-5-methylisoxazole-3-carboxamide hydrochloride](/img/structure/B2768481.png)

![N-(2-(1H-pyrazol-1-yl)ethyl)-2-(m-tolyl)-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)acetamide](/img/structure/B2768483.png)

![4-(1-(2-methylbutyl)-1H-benzo[d]imidazol-2-yl)-1-(p-tolyl)pyrrolidin-2-one](/img/structure/B2768484.png)

![N-(4-ethoxyphenyl)-2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2768485.png)

![4-Chlorothieno[3,2-c]pyridine-7-carboxylic acid](/img/structure/B2768486.png)